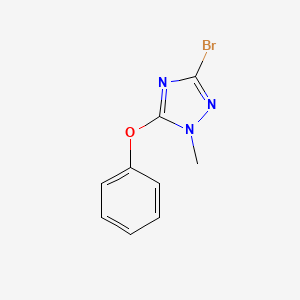

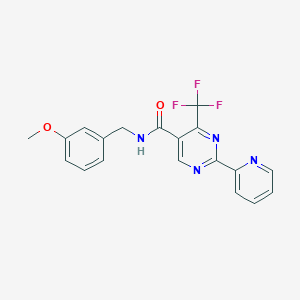

3-bromo-1-methyl-5-phenoxy-1H-1,2,4-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-bromo-1-methyl-5-phenoxy-1H-1,2,4-triazole” is a type of triazole compound . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . This compound is a useful intermediate used in the preparation of substituted triazoles .

Molecular Structure Analysis

The molecular formula of “this compound” is C3H4BrN3 . The structure is available as a 2D Mol file or as a computed 3D SD file .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Triazole compounds, including 1,2,4-triazoles, have been synthesized and characterized for their biological activities. These compounds exhibit significant enhancement in bioactivity upon chelation or coordination with metal ions. Computational studies have also been carried out to understand their molecular stability and bonding interactions (Sumrra et al., 2018).

Antimicrobial and Antioxidant Properties

- Novel 1,2,4-substituted triazoles have been synthesized and evaluated for their urease and anti-proliferative activities. These compounds have demonstrated significant antimicrobial properties (Ali et al., 2022).

- Research on 1,2,3-triazoles, a close variant of 1,2,4-triazoles, shows their diverse applications in supramolecular and coordination chemistry due to their unique combination of facile accessibility and diverse supramolecular interactions (Schulze & Schubert, 2014).

Application in Drug Discovery

- The use of click chemistry in drug discovery, which often involves triazole formations, is increasingly found in all aspects of drug discovery. Triazole products associate with biological targets through hydrogen bonding and dipole interactions (Kolb & Sharpless, 2003).

Catalysis and Chemical Reactions

- Triazole-based ligands have been used in catalyst activation and transfer hydrogenation aspects. They show efficient catalytic processes, particularly in reactions involving alcohol oxidation and transfer hydrogenation of ketones (Saleem et al., 2013).

Functionalization of Nanoparticles

- Triazole formation by 1,3-dipolar cycloaddition reactions, or "click" chemistry, has been used to functionalize the surfaces of Au nanoparticles. This method is significant for imparting chemical functionality to nanoparticles (Fleming et al., 2006).

Bioisostere in Medicinal Chemistry

- The 1,2,3-triazole ring, a relative of 1,2,4-triazoles, serves as a bioisostere in medicinal chemistry. It's used in designing drug analogs for various bioactivities like antimicrobial, antiviral, and antitumor effects (Bonandi et al., 2017).

Propiedades

IUPAC Name |

3-bromo-1-methyl-5-phenoxy-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3O/c1-13-9(11-8(10)12-13)14-7-5-3-2-4-6-7/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUNFOUPXCZOZJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)Br)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluorophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2671922.png)

![N-(2,3-dimethylphenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2671923.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2671926.png)

![2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2671927.png)

![4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2671934.png)

![4-Amino-3-[(4-chlorobenzyl)thio]-6-methyl-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2671935.png)

![1-[(5-Methyl-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2671937.png)

![6-Methyl-1H-imidazo[1,2-b]pyrazol-2(3H)-one](/img/structure/B2671941.png)